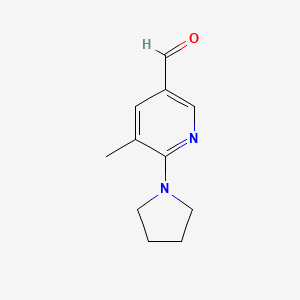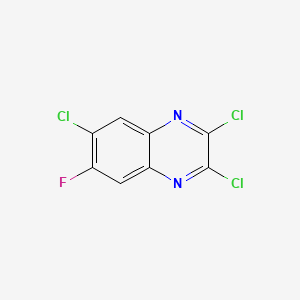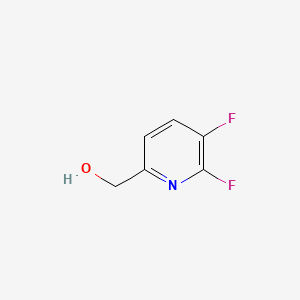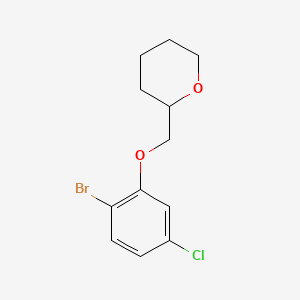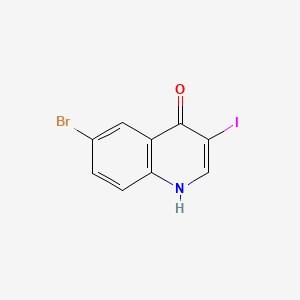
6-Bromo-3-iodoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodoquinolin-4(1H)-one, also known as 6-Bromo-3-iodoquinolin-4-ol, is a chemical compound with the formula C9H5BrINO . It has a molecular weight of 349.95 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-iodoquinolin-4(1H)-one consists of 13 heavy atoms, 10 of which are aromatic . It has no rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
6-Bromo-3-iodoquinolin-4(1H)-one has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 . It has a Log Po/w (iLOGP) of 2.31 . It is moderately soluble with a Log S (ESOL) of -4.58 .Applications De Recherche Scientifique
Synthesis and Biological Activity : 6-Bromo-3-iodoquinolin-4(1H)-one serves as an important intermediate in the synthesis of biologically active compounds like GSK2126458 (Wang et al., 2015).
Functionalization for Chemical Diversity : The compound is used in regioselective sequential palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse 4-quinolones (Mugnaini et al., 2011).
Antifungal Bioactivities : Specific derivatives of 6-Bromo-3-iodoquinolin-4(1H)-one, like 6-bromo-3-propylquinazolin-4-one, have demonstrated antifungal activities (Ouyang et al., 2006).
Synthesis of Quinoline Derivatives : The compound is integral in the efficient synthesis of various quinoline derivatives, which are valuable in synthetic chemistry (Şahin et al., 2008).
Catalysis and Synthesis : It is used in catalyzed syntheses under specific conditions, such as in microwave irradiation and solvent-free conditions, to produce quinazolinones (Mohammadi & Hossini, 2011).
One-Pot Synthesis Methods : Research has been conducted on one-pot synthesis methods involving 6-Bromo-3-iodoquinolin-4(1H)-one for the preparation of bromoquinolines and iodoquinolines (Wu et al., 2010).
Pharmaceutical Applications : It has been used in the synthesis of pharmaceuticals like Halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry (Zhang et al., 2017).
Safety and Hazards
The safety information for 6-Bromo-3-iodoquinolin-4(1H)-one indicates that it has the signal word "Warning" . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H302, H315, H319, and H335 .
Propriétés
IUPAC Name |
6-bromo-3-iodo-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKEUFMIJMMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)
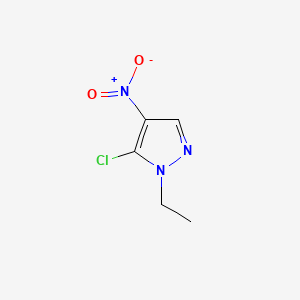
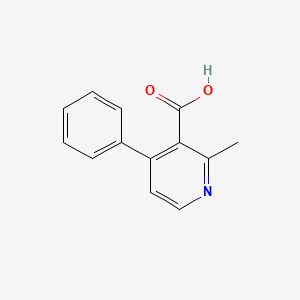

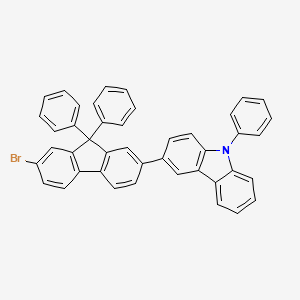
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)
